![molecular formula C8H7N5O2 B2591187 N2-Nitroquinazoline-2,4-diamine CAS No. 1710350-07-4](/img/structure/B2591187.png)
N2-Nitroquinazoline-2,4-diamine
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Overview
Description
Synthesis Analysis
Quinazoline-2,4-diamines have been synthesized and tested for their antimicrobial activities . The design and synthesis of a novel series of quinazoline-2,4-diamine derivatives as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV have been reported .Molecular Structure Analysis
The molecular structure of “N2-Nitroquinazoline-2,4-diamine” is characterized by the presence of nitrogen and oxygen atoms in its structure . The structure of quinazoline-2,4-diamines is confirmed using spectroscopic analyses .Chemical Reactions Analysis
Quinazoline-2,4-diamines are known to undergo various chemical reactions. For instance, the reaction between p-PDA and MnO2 nanowires produced di-imine involving 2e− and 2H+ .Scientific Research Applications
- A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives were synthesized and tested for antibacterial activity against five bacterial strains .
- Dichloroquinazoline reacts with p-chloroaniline to yield N2, N4-bis(4-chlorophenyl)quinazoline-2,4-diamine, which was characterized and evaluated for antifungal activity .
- Synthesized compounds such as (Z)-3-(2-phenylquinazolin-4-yl)-1H-benzo[b][1,4]diazepin-2(5H)-one and (E)-4-(methylthio)-3-(2-phenylquinazolin-4-yl)-1H-benzo[b][1,4]diazepin-2(5H)-one showed high potency against Staphylococcus aureus and Escherichia coli .
Antibacterial Activity
Antifungal Activity
Other Biological Activities
Drug Metabolism and Pharmacokinetics (DMPK)
Mechanism of Action
Target of Action
Similar compounds, such as quinazoline derivatives, have been found to inhibit the epidermal growth factor receptor (egfr) tyrosine kinase phosphorylation .
Mode of Action
It’s worth noting that quinazoline derivatives, which share a similar structure, have been found to inhibit egfr tyrosine kinase phosphorylation . This inhibition is achieved through competitive binding at the ATP site, which prevents the phosphorylation process and subsequently disrupts the signal transduction pathway in cancer cells .
Biochemical Pathways
Similar compounds, such as quinazoline derivatives, have been found to inhibit the egfr tyrosine kinase phosphorylation . This inhibition disrupts the signal transduction pathway in cancer cells, affecting various downstream effects related to cell proliferation and survival .
properties
IUPAC Name |
N-(4-aminoquinazolin-2-yl)nitramide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c9-7-5-3-1-2-4-6(5)10-8(11-7)12-13(14)15/h1-4H,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJNLOHDRIURIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)N[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Nitroquinazoline-2,4-diamine |
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